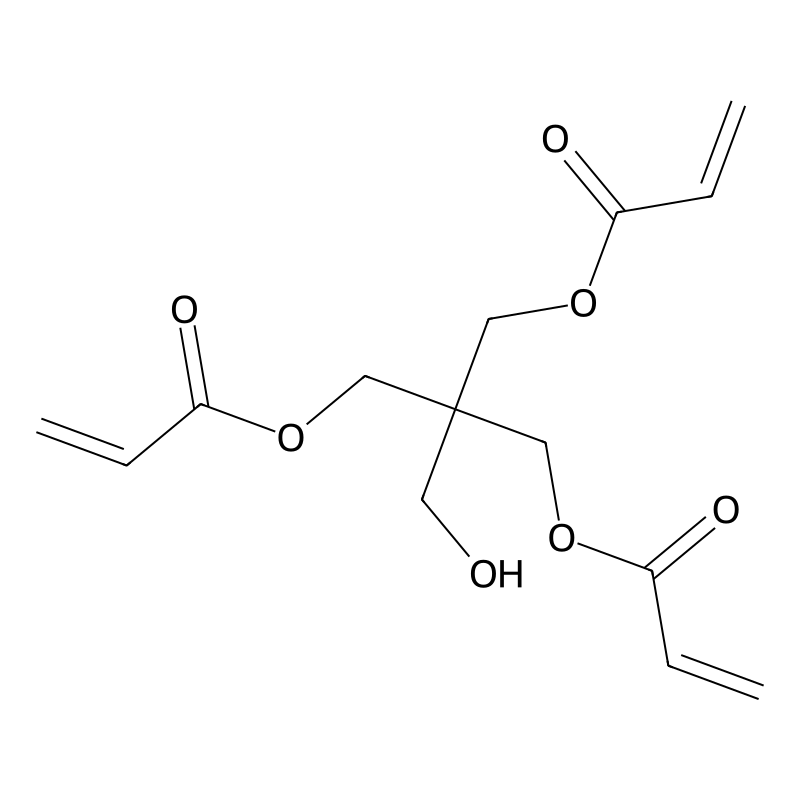

Pentaerythritol triacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Polymer Synthesis and Crosslinking

- Monomer for Polymerization: PTA acts as a monomer, a building block for creating polymers. It readily undergoes polymerization reactions, forming long-chain molecules with valuable properties like strength, adhesion, and resistance to chemicals and heat [].

- Crosslinking Agent: PTA functions as a crosslinking agent, linking polymer chains together and creating a more rigid and interconnected network. This enhanced structure improves mechanical properties, thermal stability, and chemical resistance of the resulting polymer [].

These features make PTA valuable in research on various polymers, including:

- Development of new adhesives and coatings: PTA-based polymers are being explored for their potential use in strong and durable adhesives for diverse applications, such as bonding metals, plastics, and wood [].

- Synthesis of advanced composites: Researchers are investigating PTA for creating polymer composites with improved mechanical properties and thermal stability. These composites have potential applications in aerospace, automotive, and construction industries [].

- Development of functional hydrogels: PTA is being explored for the synthesis of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels hold promise in drug delivery, tissue engineering, and other biomedical applications [].

Material Science Research

- Curing Agent in UV Curable Resins: PTA's ability to undergo rapid polymerization under ultraviolet (UV) light makes it a valuable curing agent in UV-curable resins. These resins find applications in various research areas, including:

- 3D printing: PTA-based resins are being explored for developing high-resolution and fast-curing 3D printing materials [].

- Microlens fabrication: Researchers are using PTA-based resins for the fabrication of microlenses, tiny lenses used in various optical devices [].

- Surface patterning: PTA's ability to form thin films upon UV curing makes it suitable for creating micro and nanopatterned surfaces for various research applications [].

Pentaerythritol triacrylate is a chemical compound with the molecular formula and a molecular weight of approximately 298.29 g/mol. It is primarily known as a crosslinking agent and is characterized by its viscous yellow liquid form, which can also appear as a white semisolid or crystalline solid at temperatures below 40°C. This compound exhibits a characteristic acrylate odor and is hygroscopic in nature, meaning it can absorb moisture from the environment. Pentaerythritol triacrylate is insoluble in water but slightly soluble in organic solvents like chloroform and methanol .

Pentaerythritol triacrylate can be synthesized through several methods:

- Direct Esterification: This method involves the reaction of pentaerythritol with acrylic acid under acidic conditions.

- Trans-Esterification: This involves exchanging the ester group of pentaerythritol with an acrylate group from another source.

- Aldol Condensation: Pentaerythritol is initially formed through the reaction of acetaldehyde with formaldehyde in an alkaline medium, followed by further reactions to yield the triacrylate form .

Pentaerythritol triacrylate has diverse applications due to its crosslinking properties:

- Coatings and Inks: It is widely used in ultraviolet-curable inks and coatings for printing applications.

- Adhesives: The compound serves as a critical component in various adhesive formulations.

- Dental Materials: It is employed in dental polymers and varnishes due to its ability to form durable bonds.

- Photoresists: Used in photopolymer applications for electronics manufacturing .

Interaction studies involving pentaerythritol triacrylate have focused on its compatibility with other materials and its effects on biological systems. The compound has been shown to bind covalently to cell membrane surfaces, which raises concerns about its potential toxicity and biological interactions. Furthermore, studies have indicated that it may interact negatively with strong oxidizing agents, acids, and bases .

Pentaerythritol triacrylate belongs to a class of multifunctional acrylates. Here are some similar compounds:

- Trimethylolpropane triacrylate: Similar in structure but has different reactivity and applications.

- 1,6-Hexanediol diacrylate: Often used for similar applications but exhibits different mechanical properties.

- Tripropyleneglycol diacrylate: Known for its flexibility and lower viscosity compared to pentaerythritol triacrylate.

- Triethyleneglycol dimethacrylate: Used in dental applications but has distinct curing characteristics.

Uniqueness of Pentaerythritol Triacrylate

Pentaerythritol triacrylate stands out due to its high functionality as a crosslinker, enabling the formation of robust networks that enhance the mechanical properties of cured materials. Its specific structure allows for greater flexibility in formulations compared to other similar compounds, making it particularly valuable in specialized coatings and adhesives where performance under stress is critical .

Physical Description

Liquid

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing and related support activities

Printing ink manufacturing

2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer: INACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).